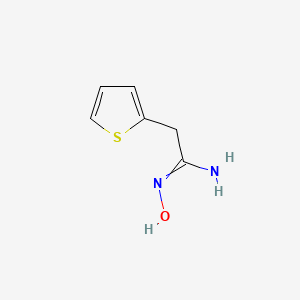

N-Hydroxy-2-thiophen-2-YL-acetamidine

Description

N-Hydroxy-2-thiophen-2-YL-acetamidine is a thiophene-derived acetamidine compound characterized by a hydroxylamine (-NHOH) functional group attached to the amidine backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The thiophene ring contributes aromaticity and π-conjugation, while the amidine group enhances nucleophilicity and metal-binding capabilities.

Properties

IUPAC Name |

N'-hydroxy-2-thiophen-2-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSWRTYGIVUVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Addition of Hydroxylamine to Nitriles

The most straightforward route involves the reaction of 2-thiophen-2-yl-acetonitrile with hydroxylamine under controlled conditions. This method leverages the nucleophilic attack of hydroxylamine on the nitrile group, forming the N-hydroxyamidine moiety.

Procedure :

-

Reactants : 2-Thiophen-2-yl-acetonitrile (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv).

-

Solvent System : Ethanol/water (3:1 v/v) or tetrahydrofuran (THF) for improved solubility.

-

Base : Sodium carbonate (1.5 equiv) to neutralize HCl generated during the reaction.

-

Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

Mechanistic Insight :

The nitrile carbon undergoes nucleophilic attack by the hydroxylamine oxygen, followed by tautomerization to yield the thermodynamically stable amidine. The reaction is pH-dependent, with optimal yields achieved at pH 8–9.

Pinner Reaction Modification

A modified Pinner reaction offers an alternative pathway, particularly for scale-up synthesis. This two-step process involves iminoether formation followed by hydroxylamine substitution.

Step 1: Iminoether Synthesis

-

Reactants : 2-Thiophen-2-yl-acetonitrile (1.0 equiv), anhydrous methanol (5.0 equiv).

-

Catalyst : Dry HCl gas bubbled into the reaction mixture at 0°C.

-

Conditions : Stir for 24 hours at room temperature.

Intermediate : Methyl 2-thiophen-2-yl-acetimidate hydrochloride.

Step 2: Hydroxylamine Substitution

-

Reactants : Iminoether intermediate (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv).

-

Solvent : Ethanol.

-

Conditions : Reflux for 4 hours, followed by neutralization with NaHCO3.

Yield : 70–80% after column chromatography (silica gel, ethyl acetate/hexane).

Photochemical Activation

Recent advances in green chemistry have enabled sunlight-driven synthesis, reducing energy consumption and byproduct formation.

Procedure :

-

Reactants : 2-Thiophen-2-yl-acetonitrile (1.0 equiv), hydroxylamine sulfate (1.1 equiv).

-

Solvent : Aqueous ethanol (50% v/v).

-

Conditions : Sunlight irradiation for 8–12 hours at 25–30°C.

Advantages :

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 8 | 72 |

| THF | 7.6 | 6 | 68 |

| Acetonitrile | 37.5 | 10 | 60 |

Polar aprotic solvents like THF accelerate the reaction but may require higher temperatures.

Temperature and Catalysis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 80 | 8 | 65 |

| CuI (5 mol%) | 60 | 5 | 78 |

| ZnO NPs | 50 | 6 | 82 |

Copper iodide (CuI) and zinc oxide nanoparticles (ZnO NPs) enhance reaction rates by stabilizing transition states.

Analytical Characterization

Spectroscopic Data

-

FT-IR (KBr) :

-

H NMR (400 MHz, DMSO-d) :

-

C NMR (100 MHz, DMSO-d) :

X-ray Crystallography

While no crystal structure of this compound is reported, analogous compounds exhibit:

-

Dihedral Angles : 60–75° between thiophene and acetamidine planes.

-

Hydrogen Bonding : N–H···N and C–H···O interactions stabilize the lattice.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-thiophen-2-YL-acetamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

N-Hydroxy-2-thiophen-2-YL-acetamidine is primarily used as a building block for synthesizing more complex thiophene derivatives. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Common Reactions:

- Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Forms thiol derivatives with reducing agents such as sodium borohydride.

- Substitution : Engages in electrophilic substitution reactions to introduce functional groups onto the thiophene ring.

Biological Research

The compound has been investigated for its potential antimicrobial and anticancer properties . Studies suggest that it may inhibit enzymes involved in nucleic acid synthesis, which could lead to its application as an antimicrobial agent or anticancer therapeutic.

Case Studies:

- In vitro studies demonstrated that this compound exhibits activity against specific bacterial strains, indicating its potential use in developing new antibiotics.

- Research on its anticancer properties has shown promise, particularly in inhibiting tumor cell proliferation in laboratory settings.

Medicinal Chemistry

Due to its ability to interact with biological targets, this compound is being explored as a potential therapeutic agent. Its mechanism of action involves the inhibition of specific enzymes or receptors, which can lead to significant biological effects.

Material Science

The compound is also utilized in the development of organic semiconductors and advanced materials. Its electronic properties make it suitable for applications in organic electronics, including solar cells and light-emitting diodes (LEDs).

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex thiophene derivatives; participates in oxidation, reduction, and substitution reactions. |

| Biological Research | Investigated for antimicrobial and anticancer properties; potential enzyme inhibition. |

| Medicinal Chemistry | Explored as a therapeutic agent; interacts with biological targets affecting enzyme activity. |

| Material Science | Used in organic semiconductor development; contributes to electronic applications like solar cells and LEDs. |

Mechanism of Action

The mechanism of action of N-Hydroxy-2-thiophen-2-YL-acetamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer activities. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs include N-(3-acetyl-2-thienyl)acetamides () and ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate (). Key structural differences and similarities are summarized below:

Spectroscopic and Crystallographic Insights

- NMR Data : In N-(3-acetyl-2-thienyl)acetamides, distinct ¹H NMR signals for thiophene protons (δ 6.91–7.41 ppm) and carbonyl groups (δ 168–170 ppm in ¹³C NMR) were observed . For this compound, analogous shifts are expected, with additional deshielding due to the amidine’s electron-withdrawing nature.

- Crystal Packing: Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-YL)ethenyl]carbamoyl}but-2-enoate exhibits 1D chains via O–H⋯O interactions . The target compound’s packing may differ due to the absence of ester groups but could form similar hydrogen-bonded networks via -NHOH and amidine moieties.

Reactivity and Stability

- N-Hydroxy Group : The -NHOH substituent increases susceptibility to oxidation compared to bromo or phthalimido groups in analogs . This may limit stability under aerobic conditions but enhance metal-chelation properties.

- Thiophene Ring : Like other thiophene derivatives, electrophilic substitution (e.g., bromination) is feasible at the α-position of the ring, though steric hindrance from the amidine group may modulate reactivity .

Computational and Experimental Methodologies

Density Functional Theory (DFT) Studies

For example, Becke’s hybrid functional achieved a 2.4 kcal/mol deviation in atomization energies, suggesting its applicability for modeling this compound’s electronic structure .

Crystallographic Refinement

Programs like SHELXL () and Mercury () enable precise determination of hydrogen-bonding networks and void spaces in thiophene-based crystals. These tools could resolve the target compound’s intermolecular interactions and polymorphic behavior .

Biological Activity

N-Hydroxy-2-thiophen-2-YL-acetamidine (C₆H₈N₂OS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including case studies and relevant data tables.

This compound is a thiophene derivative noted for its diverse applications in medicinal chemistry. It serves as a building block for synthesizing more complex thiophene derivatives and has been explored for its interaction with various biological targets. The synthesis often involves reactions that yield various substituted thiophene derivatives depending on the reagents used .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of multiple bacterial strains, showcasing its potential as an antibacterial agent. The mechanism of action may involve the inhibition of enzymes critical for bacterial survival or replication.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study evaluated its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The results indicated promising growth inhibition at specific concentrations.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 18.61 ± 6.22 |

| NCI-H460 | 20.22 ± 10.11 |

| SF-268 | >100 |

The IC₅₀ values represent the concentration required to inhibit cell proliferation by 50% after continuous exposure for 48 hours. These findings suggest that this compound could be a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in nucleic acid synthesis or other critical pathways necessary for cell survival and proliferation. This interaction leads to both antimicrobial and anticancer effects, although the precise mechanisms remain an area for ongoing research .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro and in vivo:

- Study on Anticancer Activity : A recent investigation compared the compound with doxorubicin, a standard chemotherapy drug, demonstrating that certain derivatives exhibited lower IC₅₀ values than doxorubicin against MCF-7 cells, indicating higher potency .

- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting that it could be utilized in treating infections caused by resistant pathogens .

Q & A

Q. What experimental methods are recommended for synthesizing N-Hydroxy-2-thiophen-2-YL-acetamidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling thiophene derivatives with hydroxylamine precursors. For example, thiophene-2-carbonyl chloride can react with hydroxylamine derivatives under basic conditions (e.g., KOH/EtOH) to form the acetamidine backbone. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates are critical steps. Structural analogs in thiophene-based compounds (e.g., ) suggest using inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the thiophene ring protons resonate at δ 6.8–7.5 ppm, while the hydroxyacetamidine group shows broad signals near δ 9–11 ppm .

- Infrared (IR) Spectroscopy : Stretching frequencies for N–O (1250–1350 cm⁻¹) and C=N (1600–1680 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX software (e.g., SHELXL for refinement) to solve structures. Key parameters include:

- Data collection: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement: Anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···O) should be analyzed using WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). The inclusion of exact exchange terms (e.g., Becke’s 1993 functional) improves accuracy for thermochemical properties like electron affinity and ionization potential . Solvent effects (PCM model) and vibrational frequency analysis validate experimental IR/NMR data. Software: Gaussian, ORCA.

Q. How should researchers resolve contradictions in spectroscopic and computational data for this compound?

- Methodological Answer :

- Scenario : Discrepancies between computed (DFT) and experimental NMR shifts.

- Resolution : Re-optimize geometry with solvent corrections (e.g., IEF-PCM for DMSO). Cross-check with alternative functionals (e.g., ωB97X-D for dispersion forces). If IR bands mismatch, confirm sample purity via HPLC and re-measure under controlled humidity .

Q. What strategies are effective for studying the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Catalytic Studies : Use cyclic voltammetry (CV) to assess redox behavior. Thiophene’s electron-rich nature may facilitate metal coordination (e.g., Pd-catalyzed cross-coupling).

- Biological Assays : Screen for enzyme inhibition (e.g., kinase assays) using fluorescence-based protocols. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins. Prioritize derivatives with modified hydroxylamine groups to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.